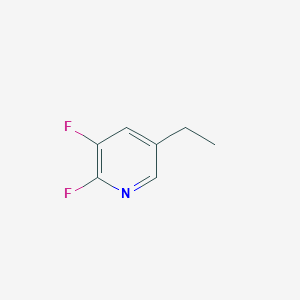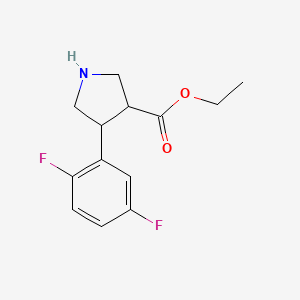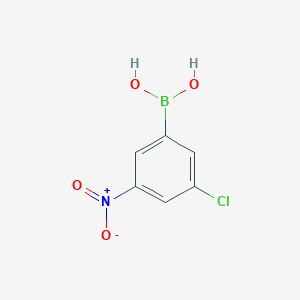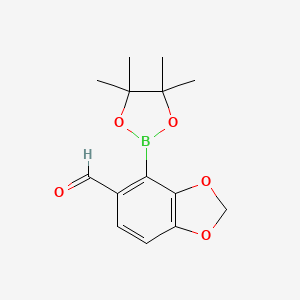![molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt derivative of pyridine-3-sulfinate, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfinate as the core structure.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Lithiation: The protected pyridine-3-sulfinate is then subjected to lithiation using a lithium reagent, such as n-butyllithium, under controlled conditions to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under appropriate conditions.
Substitution: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc protecting group.
Major Products
Oxidation: The major product would be the corresponding sulfonate derivative.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Scientific Research Applications
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application
Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.
Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate: Sulfinate group at the 2-position.
Uniqueness
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate group on the pyridine ring
Properties
Molecular Formula |
C10H13LiN2O4S |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI Key |
OFJSLPJMUZWJMV-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)




![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)







